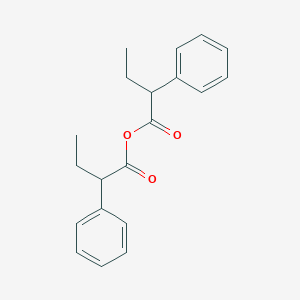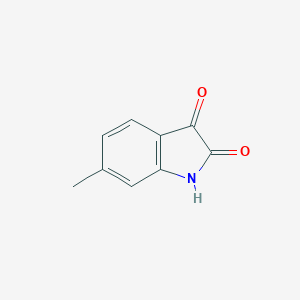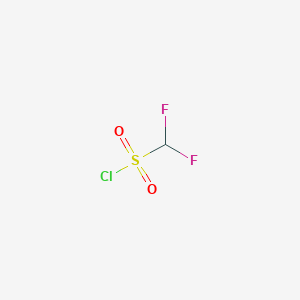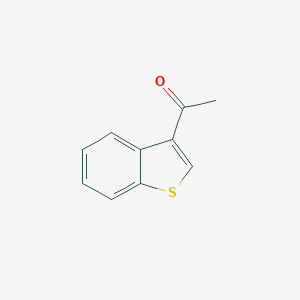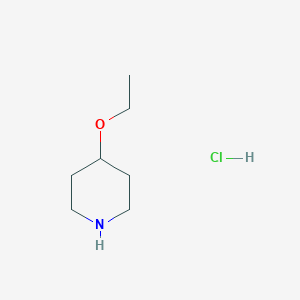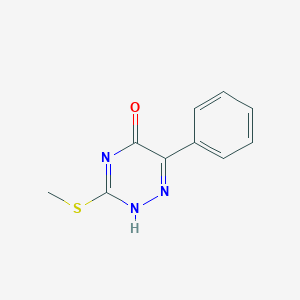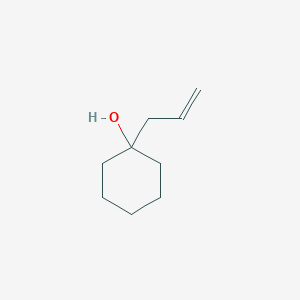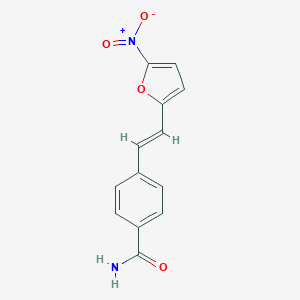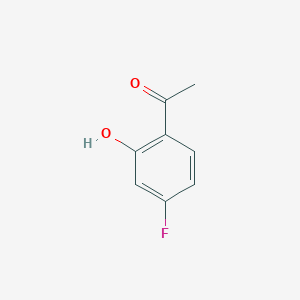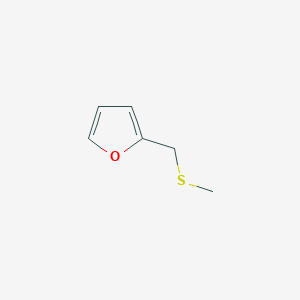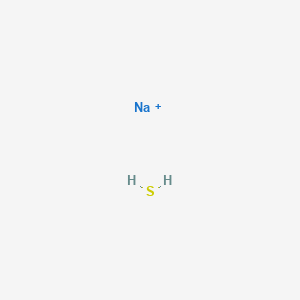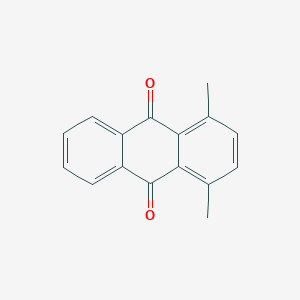
1,4-Dimethylanthraquinone
Übersicht
Beschreibung
1,4-Dimethylanthraquinone, also known as 1,4-Dimethyl-9,10-anthraquinone or 1,4-Dimethylanthracene-9,10-dione, is a chemical compound . It is one of the derivatives of anthraquinone .
Synthesis Analysis
The synthesis of 1,4-Dimethylanthraquinone-related compounds is generally straightforward via a substitution reaction of the hydroxyl groups of 1,4-dihydroxyanthraquinone (quinizarin), or its reduced form leucoquinizarin, with the corresponding primary amines .Molecular Structure Analysis
The molecular formula of 1,4-Dimethylanthraquinone is C16H12O2 . It has a molecular weight of 236.26 g/mol . The InChIKey of the compound is DVFAVJDEPNXAME-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Dimethylanthraquinone is involved in various chemical reactions. For instance, it undergoes intra- and inter-molecular hydrogen-atom abstraction when photoexcited .Physical And Chemical Properties Analysis
1,4-Dimethylanthraquinone has a molecular weight of 236.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has a topological polar surface area of 34.1 Ų .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Summary of Application: 1,4-Dimethylanthraquinone and its derivatives are used as sustainable materials for electrochemical applications. They are used in organic electronics due to their promising lead structure .
- Methods of Application: The electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .
- Results or Outcomes: Comparing the reduction potentials of these β-only derivatives, 1,4-, 1,5- and 1,8-OH-AQ, revealed a positive shift in the reduction potentials. This result demonstrates the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .
DNA Alkylation
- Summary of Application: A dialkyl-substituted anthraquinone derivative was synthesized and ligated to a sequence-directing oligodeoxynucleotide to examine its efficiency and specificity for cross-linking to complementary sequences of DNA .
- Methods of Application: Covalent modification of the target was induced by exposure to near UV light (λ< 335 nm) to generate cross-linked duplexes in yields as great as 45% .
- Results or Outcomes: Reaction was dependent on the first unpaired nucleotide extended beyond the duplex formed by association of the target and probe. A specificity of C < T < A ≈ G was determined for modification at this position .
Anticancer Agents
- Summary of Application: Anthraquinone-based compounds, including 1,4-Dimethylanthraquinone, are being researched as promising anticancer agents .
- Methods of Application: The research involves using anthraquinone as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .
- Results or Outcomes: The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .
Aqueous Redox Flow Batteries
- Summary of Application: 1,4-Dimethylanthraquinone is used in aqueous redox flow batteries. These batteries are a type of rechargeable battery where energy is stored in chemical compounds that are dissolved in water .
- Methods of Application: The research involves developing a one-pot, green, and scalable approach to synthesize a highly water-soluble and potentially low-cost anthraquinone .
- Results or Outcomes: The demonstrated volumetric capacity of the anthraquinone in 1 M KOH is 40.2 A h L −1, which is around 70 times higher than that of its precursor at pH 14 .
Organic Electronics
- Summary of Application: 1,4-Dimethylanthraquinone and its derivatives are used as sustainable materials for organic electronics .
- Methods of Application: The research involves correlating the calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide against newly measured experimental data .
- Results or Outcomes: The research demonstrates the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .
Therapeutic Applications
- Summary of Application: The anthraquinone moiety forms the core of various anticancer agents .
- Methods of Application: The research involves using anthraquinone as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .
- Results or Outcomes: The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAVJDEPNXAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061750 | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylanthraquinone | |
CAS RN |
1519-36-4 | |
| Record name | 1,4-Dimethyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




